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Compound of Interest

Compound Name:
CAS No.:

Cat. No.:

6-Trifluoromethylisatin

343-69-1

B1353571

Get Quote

Executive Summary & Compound Profile

6-Trifluoromethylisatin (6-Trifluoromethyl-1H-indole-2,3-dione) is a fluorinated derivative of
the privileged isatin scaffold.[1][2][3] It serves as a critical intermediate in the synthesis of
kinase inhibitors (e.g., VEGFR, sunitinib analogs) and antiviral agents. The introduction of the
trifluoromethyl (-CF3) group at the C6 position significantly alters the lipophilicity (LogP) and
metabolic stability of the core, while introducing unique spectroscopic signatures essential for

quality control.
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Property Detail

IUPAC Name 6-(Trifluoromethyl)-1H-indole-2,3-dione

CAS Number 343-69-1

Molecular Formula CoH4F3NO2

Molecular Weight 215.13 g/mol

Appearance Yellow to orange crystalline solid

Solubility Soluble in DMSO, MeOH, Acetone; sparingly

soluble in water

Molecular Characterization Strategy

To strictly validate the identity of 6-Trifluoromethylisatin, a multi-modal spectroscopic

approach is required. The logic follows a subtractive elucidation path:

e Mass Spectrometry (MS): Confirms molecular weight (m/z 215) and the characteristic

sequential loss of carbonyls.

« Infrared (IR): Distinguishes the two chemically distinct carbonyl environments (amide vs.

ketone) and confirms the -CFs presence.

 NMR (H, 3C, 1°F): Maps the carbon skeleton and validates the regiochemistry of the -CFs

substitution (distinguishing it from the 4-, 5-, or 7-isomers).

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (El) or Electrospray lonization (ESI) in Positive Mode.

Fragmentation Logic

Isatin derivatives exhibit a "zipper" fragmentation pattern characterized by the sequential

ejection of neutral carbon monoxide (CO) molecules.

¢ Molecular lon (M*): m/z 215 (Base peak or high intensity).

© 2026 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/product/b1353571/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-6-trifluoromethylisatin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353571?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Primary Fragment: Loss of the C3-ketone CO [M - 28] — m/z 187.
e Secondary Fragment: Loss of the C2-amide CO [M - 56] - m/z 159.

o Tertiary Fragment: Ring contraction and loss of HCN/F species typically follow.

Visualization: Fragmentation Pathway
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Figure 1: Sequential fragmentation pathway of 6-Trifluoromethylisatin showing characteristic
dual decarbonylation.

Infrared Spectroscopy (FT-IR)

Methodology: KBr pellet or ATR (Attenuated Total Reflectance).

The IR spectrum is dominated by the electron-withdrawing effect of the -CFs group, which shifts
carbonyl frequencies to slightly higher wavenumbers compared to unsubstituted isatin.
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Functional Group Wavenumber (cm~—?) Assignment & Notes

Broad band due to
N-H Stretch 3200 — 3450 (br) intermolecular H-bonding
(dimer formation).

C3 Carbonyl. Strained 5-
C=0 (Ketone) 1750 — 1775 (s) membered ring ketone;
appears at higher frequency.

C2 Carbonyl.[4] Lower
C=0 (Amide) 1710 -1735(s) frequency due to resonance
overlap with Nitrogen lone pair.

C=C (Aromatic) 1610 — 1630 (m) Skeletal ring vibrations.[4]

Multiple strong bands
C-F Stretch 1100 - 1350 (s) characteristic of -CFs. Often
split (sym/asym).

Nuclear Magnetic Resonance (NMR)

Methodology:
e Solvent: DMSO-ds (Preferred due to solubility and lack of exchange with amide protons).

e Reference: TMS (0.00 ppm).

A. *H NMR Data (400/500 MHz, DMSO-de)

The aromatic region shows only three protons. The regiochemistry is confirmed by the coupling
patterns (splitting).
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. s . . Structural
Shift (6 ppm) Multiplicity Integration Assignment Lodi
ogic

Acidic amide
proton;

11.35 s (broad) 1H NH
exchangeable

with D20.

Doublet.

Deshielded by
7.75 d(J=7.8Hz) 1H H4 _

adjacent C3

carbonyl.

Doublet (or dd).

7.50 d(J=7.8Hz) 1H H5
Ortho to H4.

Singlet
(apparent).
Located between
NH and CFs.
Minimal coupling
to H5 (meta).

7.30 s (or small d) 1H H7

Note: Chemical shifts may vary £0.2 ppm depending on concentration and water content in
DMSO.

B. *C NMR Data (100/125 MHz, DMSO-de)

The 13C spectrum is complex due to Carbon-Fluorine coupling (

), which splits signals into quartets.
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Shift (6 ppm) Multiplicity (Hz) Assighment
183.5 Singlet - C3 (Ketone)
159.8 Singlet - C2 (Amide)
148.5 Singlet - C7a

1345 Quartet ~32 C6

124.2 Quartet ~272 -CFs

123.0 Singlet - H4

120.5 Quartet ~4 C5

118.0 Singlet - C3a

110.5 Quartet ~4 Cc7

C. *F NMR (376 MHz, DMSO-ds)
e Shift: d -61.5 ppm (approx).

o Signal: Singlet (typically).

« Utility: Immediate confirmation of purity. Impurities (e.g., 4-isomer) will appear as distinct

peaks shifted by 1-2 ppm.

Visualization: NMR Assignment Workflow
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Sample: 6-CF3-Isatin
Solvent; DMSO-d6

1H NMR Analysis 13C NMR Analysis 19F NMR Analysis

Check 6 11.0+
(Confirm Isatin Core)

Check Aromatic Region Identify Quartets
(3 Protons Only) (C-F Coupling)

Single Peak @ -61.5 ppm
(Confirm Regioisomer Purity)

Click to download full resolution via product page
Figure 2: Logical workflow for structural validation using multi-nuclear NMR.
Experimental Protocols

Protocol 1: Sample Preparation for NMR

¢ Mass: Weigh 5-10 mg of 6-Trifluoromethylisatin.

¢ Solvent: Add 0.6 mL of DMSO-ds (99.9% D). Note: CDCls is often poor for isatins due to low
solubility.

* Vessel: Transfer to a clean, dry 5 mm NMR tube.
e Acquisition:
o Run 'H with 16 scans (sufficient for >95% purity).

o Run 13C with >1000 scans (essential to resolve the low-intensity quartets caused by C-F
splitting).

Protocol 2: Rapid Purity Check via melting Point

o Expected Range: 195-198 °C (Decomposition may occur).
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 Significance: A sharp melting point range (<2°C) indicates high purity and absence of the 4-
isomer, which often co-crystallizes during synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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